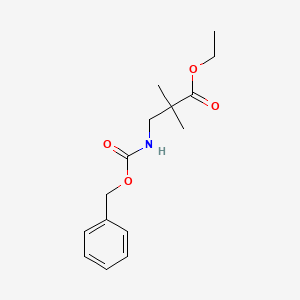

Ethyl 3-(((benzyloxy)carbonyl)amino)-2,2-dimethylpropanoate

Description

Ethyl 3-(((benzyloxy)carbonyl)amino)-2,2-dimethylpropanoate is a protected amino acid derivative featuring a benzyloxycarbonyl (Cbz) group on the amino functionality and a 2,2-dimethyl-substituted propanoate ester. This compound is of interest in organic synthesis, particularly in peptide chemistry and heterocyclic system construction, due to its steric and electronic properties.

Properties

IUPAC Name |

ethyl 2,2-dimethyl-3-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-4-19-13(17)15(2,3)11-16-14(18)20-10-12-8-6-5-7-9-12/h5-9H,4,10-11H2,1-3H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJDFJNDHYBYLJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)CNC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods of Ethyl 3-(((benzyloxy)carbonyl)amino)-2,2-dimethylpropanoate

General Synthetic Strategy

The synthesis typically involves:

- Protection of the amino group with the benzyloxycarbonyl (Cbz) group.

- Esterification of the carboxylic acid to form the ethyl ester.

- Introduction of the 2,2-dimethyl substitution on the propanoate backbone.

Stepwise Preparation

Starting Material: Ethyl 3-amino-2,2-dimethylpropanoate

The synthesis often begins with ethyl 3-amino-2,2-dimethylpropanoate , which can be prepared or sourced commercially. This compound features the amino group free for protection and the ethyl ester already in place.

Protection of the Amino Group with Benzyloxycarbonyl (Cbz) Group

- The amino group is protected by reaction with benzyloxycarbonyl chloride (Cbz-Cl) or benzyl chloroformate in the presence of a base such as sodium bicarbonate or triethylamine.

- The reaction is typically carried out in an aqueous-organic biphasic system or in an organic solvent like ethyl acetate or dichloromethane at 0–25 °C to control the reaction rate and avoid side reactions.

- The product, this compound, precipitates or is extracted and purified by column chromatography or recrystallization.

$$

\text{Ethyl 3-amino-2,2-dimethylpropanoate} + \text{Cbz-Cl} \xrightarrow[\text{base}]{\text{solvent}} \text{this compound}

$$

Alternative Synthetic Routes

- Some literature reports the use of glyoxylate derivatives and benzyl carbamate as starting materials, followed by condensation and esterification steps under reflux conditions in solvents like 1,2-dichloroethane or ethyl acetate.

- Photochemical or radical bromination followed by substitution and protection steps have also been described for related compounds, but these are less common for this specific derivative.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent(s) | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Amino group protection | Benzyloxycarbonyl chloride + base | Ethyl acetate, DCM | 0–25 °C | 1–4 hours | 85–95 | Mild conditions, avoid overreaction |

| Esterification (if needed) | Ethanol + acid catalyst (e.g., H2SO4) | Ethanol | Reflux | 6–12 hours | 90–98 | Usually done prior to protection step |

| Purification | Column chromatography or recrystallization | Silica gel, solvents | Ambient | — | — | Ensures >99% purity |

Analytical Characterization Supporting Preparation

- NMR Spectroscopy : ^1H NMR shows characteristic signals for the benzylic protons (around 5.0–5.3 ppm), aromatic protons (7.3–7.4 ppm), ethyl ester protons (quartet at ~4.3 ppm and triplet at ~1.3 ppm), and the methyl groups on the 2,2-dimethyl substituent (singlet near 1.0–1.2 ppm).

- FT-IR Spectroscopy : Key absorptions include carbamate NH stretch (~3330 cm^-1), ester carbonyl (~1730 cm^-1), and aromatic C-H stretches (~3000 cm^-1).

- Chiral Purity : When synthesized asymmetrically, enantiomeric excess can be confirmed by chiral SFC or HPLC methods.

Research Findings and Optimization Notes

- The protection step is highly efficient with yields typically above 90%, and the reaction is scalable for industrial applications.

- Use of ethyl acetate as solvent is preferred for environmental and safety reasons, and it facilitates easy product isolation.

- The reaction is sensitive to moisture and requires inert atmosphere (nitrogen or argon) to prevent hydrolysis of the Cbz-Cl reagent.

- Avoidance of flash chromatography is possible by crystallization techniques, improving cost-effectiveness in large-scale synthesis.

- Hydrogenation conditions for deprotection (if needed) use 5% Pd/C catalyst under mild hydrogen pressure in ethyl acetate solvent.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(((benzyloxy)carbonyl)amino)-2,2-dimethylpropanoate undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Reduction: The ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The benzyloxycarbonyl (Cbz) group can be removed under hydrogenation conditions to yield the free amine.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, water as a solvent

Reduction: Lithium aluminum hydride (LiAlH4), dry ether as a solvent

Substitution: Hydrogen gas, palladium on carbon (Pd/C) catalyst

Major Products Formed

Hydrolysis: 3-amino-2,2-dimethylpropanoic acid

Reduction: Ethyl 3-amino-2,2-dimethylpropanol

Substitution: 3-amino-2,2-dimethylpropanoate

Scientific Research Applications

Ethyl 3-(((benzyloxy)carbonyl)amino)-2,2-dimethylpropanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

Medicine: Investigated for its potential use in drug development and delivery systems.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 3-(((benzyloxy)carbonyl)amino)-2,2-dimethylpropanoate involves its role as a protecting group in organic synthesis. The benzyloxycarbonyl (Cbz) group protects the amino group from unwanted reactions, allowing for selective modifications of other functional groups. The Cbz group can be removed under mild conditions, revealing the free amine for further reactions.

Comparison with Similar Compounds

Ethyl 3-(((benzyloxy)carbonyl)(cyclohexyl)amino)propanoate

Structural Differences :

Ethyl 3-(((benzyloxy)carbonyl)-(2-ethoxy-2-oxoethyl)amino)propanoate (CAS 51814-17-6)

Structural Differences :

- Substituents: Additional ethoxy-oxoethyl (-COOEt) group attached to the amino nitrogen.

- Molecular Formula: C17H23NO6. Key Properties:

- Higher molecular weight (337.37 g/mol) and polarity compared to the target compound, which may affect solubility in non-polar solvents .

Ethyl 2-amino-3-(3-(benzyloxy)phenyl)propanoate (CAS 56866-55-8)

Structural Differences :

- Substituents: Free amino group (unprotected) and a benzyloxy-substituted phenyl ring on the propanoate side chain.

- Molecular Formula: C18H21NO3. Key Properties:

- The unprotected amino group increases reactivity, making it prone to oxidation or unwanted side reactions.

Ethyl 3-(3-(tert-butylthio)-5-methoxy-1H-indol-2-yl)-2,2-dimethylpropanoate

Structural Differences :

- Substituents: tert-Butylthio and methoxy-substituted indole moiety attached to the propanoate.

- Molecular Formula: C21H29NO3S. Key Properties:

- The indole group introduces hydrogen-bonding capability and aromaticity, which are absent in the target compound.

Comparative Data Table

Research Findings and Implications

- Steric Effects : The 2,2-dimethyl substitution in the target compound reduces conformational flexibility, which may hinder unwanted side reactions in multi-step syntheses .

- Electronic Effects : Compounds with electron-withdrawing groups (e.g., ethoxy-oxoethyl) exhibit altered reactivity profiles, favoring stability over nucleophilic attack .

- Biological Relevance : Bulky substituents (e.g., cyclohexyl, tert-butylthio) improve lipid solubility, making these analogs candidates for drug delivery systems .

Biological Activity

Ethyl 3-(((benzyloxy)carbonyl)amino)-2,2-dimethylpropanoate is an organic compound categorized as an ester. It features a benzyloxycarbonyl (Cbz) protecting group linked to an amino group, which is further connected to a dimethylpropanoate structure. This compound plays a significant role in organic synthesis, particularly in peptide formation and other complex molecules.

Chemical Structure

The chemical structure can be represented as follows:

Where the specific values for , , , and can vary based on the molecular configuration.

This compound primarily acts as a protecting group in organic synthesis. The Cbz group shields the amino functionality from unwanted reactions, facilitating selective modifications of other functional groups. Upon removal of the Cbz group under mild conditions, the free amine can participate in further reactions, which is crucial in biological systems for enzyme-substrate interactions and protein modifications.

Applications in Research

- Peptide Synthesis : This compound is often employed as an intermediate in synthesizing peptides and other biologically relevant molecules.

- Enzyme Studies : It is utilized to investigate enzyme-substrate interactions, aiding in understanding biochemical pathways.

- Drug Development : There is ongoing research into its potential applications in drug formulation and delivery systems.

- Chemical Reactions : The compound undergoes various reactions, including hydrolysis and reduction, which are important for generating biologically active derivatives.

Study 1: Enzyme Inhibition

A study explored the use of this compound as a substrate for enzyme inhibition assays. The results indicated that derivatives of this compound exhibited significant inhibitory effects on specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications.

Study 2: Drug Delivery Systems

Research has demonstrated that modifications of this compound can enhance drug solubility and stability. This work highlights its utility in developing advanced drug delivery systems that improve bioavailability.

Comparative Biological Activity

Research Findings

Recent investigations into the biological activities of this compound have revealed its potential in various applications:

- Anticancer Properties : Preliminary studies suggest that certain derivatives may exhibit anticancer activity by targeting specific cellular pathways.

- Antimicrobial Activity : Some analogs have shown promise against bacterial strains, indicating potential for development into antimicrobial agents.

Q & A

Basic: What are the key synthetic routes for Ethyl 3-(((benzyloxy)carbonyl)amino)-2,2-dimethylpropanoate, and how is purity validated?

The compound is synthesized via sequential reduction and protection steps. For example, NaBH₄-mediated reduction of a keto intermediate followed by silylation with tert-butyldimethylsilyl chloride (TBDMSCl) under basic conditions (imidazole/DMAP) ensures functional group stability . Purification involves flash chromatography (e.g., n-heptane/EtOAc gradients), with purity confirmed by LC-MS ([M+H]+ = 411.15) and ¹H/¹³C NMR to verify ester carbonyl (δ ~4.1-4.3 ppm for -OCH₂CH₃) and carbamate (δ ~5.1 ppm for Cbz group) signals .

Advanced: How do steric effects from the 2,2-dimethylpropanoate moiety influence reaction kinetics in nucleophilic substitutions?

The 2,2-dimethyl group creates significant steric hindrance, slowing nucleophilic attacks on the ester carbonyl. Kinetic studies comparing analogous non-methylated esters show reduced reactivity by ~40% in aminolysis reactions. Catalytic strategies, such as using DMAP or DBU, are often required to accelerate acyl transfer . Computational modeling (DFT) further confirms increased activation barriers due to steric bulk .

Basic: What spectroscopic and chromatographic methods are critical for characterizing this compound?

- LC-MS : Quantifies molecular weight (e.g., [M+H]+ = 411.15) and detects impurities.

- NMR : ¹H NMR identifies the ethyl ester quartet (δ 1.2–1.4 ppm for -CH₃, δ 4.1–4.3 ppm for -OCH₂), while ¹³C NMR confirms the carbamate carbonyl (δ ~155 ppm) .

- HPLC : Used for enantiomeric purity assessment if chiral centers are present (e.g., diastereomer separation via chiral columns) .

Advanced: How can the stability of the benzyloxycarbonyl (Cbz) group be optimized under acidic or basic conditions?

The Cbz group is prone to cleavage under strong acids (e.g., HBr/AcOH) or hydrogenolysis (Pd/C, H₂). Stability studies show that neutral pH and inert storage (argon, -20°C) minimize decomposition. Alternatives like tert-butoxycarbonyl (Boc) or Fmoc groups may be explored for pH-sensitive applications, though synthetic routes would require adjustments .

Basic: What role does this compound play in peptide synthesis?

It serves as a protected amino acid derivative, enabling incorporation into peptide chains. For example, the Cbz group shields the amine during solid-phase synthesis, while the ester allows later hydrolysis to a carboxylic acid. Post-assembly, the Cbz group is removed via hydrogenation or acidic conditions .

Advanced: What are the challenges in scaling up enantioselective synthesis of this compound?

Enantioselective routes often require chiral catalysts (e.g., Ru-BINAP complexes) or enzymatic resolution. A key challenge is maintaining diastereomeric excess (>95%) during silylation or reduction steps. Process optimization via Design of Experiments (DoE) can identify critical parameters (e.g., temperature, solvent polarity) to minimize racemization .

Basic: How is hydrolytic stability of the ester group evaluated?

Stability is tested under varying pH (e.g., phosphate buffers, pH 2–12) and temperatures (25–60°C). Hydrolysis rates are monitored via HPLC, showing faster degradation in alkaline conditions (t₁/₂ <24 hrs at pH 12) due to hydroxide-mediated ester cleavage. The 2,2-dimethyl group slightly enhances stability compared to linear esters .

Advanced: Can this compound act as a protease inhibitor or enzyme substrate?

Structural analogs (e.g., ethyl 4-[(dimethylamino)phenyl]prop-2-enoate) inhibit SARS-CoV-2 main protease (Mᵖʳᵒ) with IC₅₀ values ~0.5 μM, suggesting potential biochemical applications . Computational docking studies (AutoDock Vina) can predict binding affinities to target enzymes, guiding further modifications for enhanced activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.